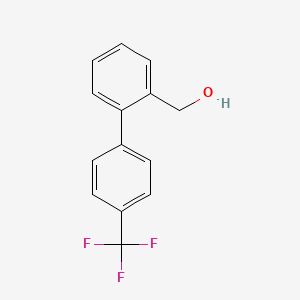

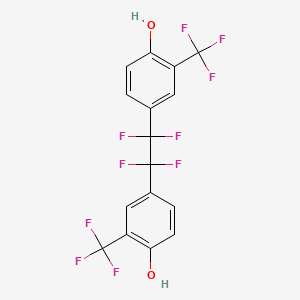

4'-(Trifluoromethyl)-2-biphenylmethanol; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4’-(Trifluoromethyl)-2-biphenylmethanol is a type of organofluorine compound. Organofluorine compounds are organic compounds that contain fluorine. They have a wide range of applications and are used as medicines, agrochemicals, and in many other fields . The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research in organic chemistry. Trifluoromethylation involves the incorporation of a trifluoromethyl (CF3) group into a molecule . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been discussed in a paper .

Chemical Reactions Analysis

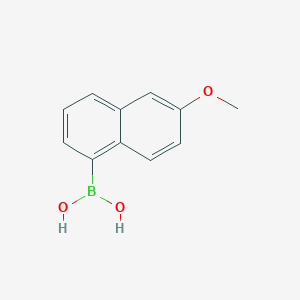

The chemical reactions involving trifluoromethyl groups are diverse. Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .

科学的研究の応用

Thermal Behavior and Molecular Mobility

The thermal behavior of biphenylmethanol isomers, including structures similar to 4'-(Trifluoromethyl)-2-biphenylmethanol, has been extensively studied. For instance, the 2-isomer of biphenylmethanol demonstrates strong resistance to crystallization and easily vitrifies upon cooling, while the 4-isomer readily crystallizes. The molecular mobility of these isomers in the amorphous solid state was analyzed using differential scanning calorimetry (DSC) and thermally stimulated depolarization currents (TSDC), indicating that 2-biphenylmethanol is a strong glass-former (Diogo, Pinto, & Moura Ramos, 2006).

Spectroscopic Studies and Glass Formation

Spectroscopic studies, including IR and low-frequency Raman spectroscopy, have been conducted on the vitrification process of organic compounds like 2-biphenylmethanol, providing insights into the molecular structure and behavior during the transition from supercooled liquid to glass. Changes in the IR spectra and the appearance of the boson peak in Raman spectra during cooling have been associated with the glass transition temperature and crystal structure (Baran, Davydova, & Pietraszko, 2005).

Thermochemistry and Sublimation

The molar enthalpies of formation and sublimation of biphenylmethanol isomers were determined, providing valuable thermodynamic data. These measurements assist in understanding the stability and thermal behavior of these compounds, as well as their potential applications in various fields (Pinto, Bernardes, Diogo, & Piedade, 2007).

Hydrogen Bond and Molecular Structures

Studies using density functional theory (B3LYP/6-31G*) have provided detailed insights into the structures, energy, and vibrational frequencies of biphenylmethanol molecules and their H-complexes. This research is pivotal in understanding the role of hydrogen bonds in the structural formation of these compounds in various phases (Babkov, Davydova, & Uspenskii, 2008).

Photoredox Catalysis

The trifluoromethyl group, as found in 4'-(Trifluoromethyl)-2-biphenylmethanol, plays a significant role in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This application is crucial in fields like pharmaceuticals and agrochemicals, where the introduction of trifluoromethyl and difluoromethyl groups into various skeletons is a key area of study (Koike & Akita, 2016).

Safety and Hazards

将来の方向性

The future directions of research in trifluoromethylated compounds are promising. The increasing demand for high-performance rechargeable batteries, particularly in energy storage applications such as electric vehicles, has driven the development of advanced battery technologies with improved energy density, safety, and cycling stability. Fluorine has emerged as a crucial element in achieving these goals . Additionally, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

作用機序

Target of Action

It’s worth noting that similar compounds have been used in the development of various pharmaceuticals and agrochemicals .

Mode of Action

One proposed mode of action for similar compounds involves interactions with various enzymes and receptors, leading to changes in cellular processes .

Pharmacokinetics

Similar compounds often exhibit good bioavailability due to their lipophilic nature .

Result of Action

Similar compounds have been shown to have various effects, such as modulation of enzyme activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4’-Trifluoromethyl-biphenyl-2-yl)-methanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

特性

IUPAC Name |

[2-[4-(trifluoromethyl)phenyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJOGVOHFUADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)

![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)